N-benzylidene-3,5-dichloroaniline
Description
Properties
Molecular Formula |
C13H9Cl2N |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H9Cl2N/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-9H |
InChI Key |
IFWNBYYOJPQPCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Comparative Analysis
Q & A
Q. What are the optimal synthetic routes for preparing N-benzylidene-3,5-dichloroaniline?
Methodological Answer: The compound can be synthesized via a reductive amination pathway. A general protocol involves reacting 3,5-dichloroaniline with benzaldehyde in acetic acid (AcOH) using sodium borohydride (NaBH₄) as a reducing agent. For example, a similar derivative (N-benzyl-2,5-dichloroaniline) was synthesized with 81% yield by stirring at 78–80°C, followed by purification via silica gel column chromatography (Et₂O:petroleum ether = 1:9 v/v) . Adjusting the molar ratio of benzaldehyde (1.3 equiv) and optimizing reaction time/temperature can improve yield.
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Characterization should include , , and high-resolution mass spectrometry (HRMS). For example, of N-benzyl-2,5-dichloroaniline shows peaks at δ = 7.41–7.29 (m, aromatic protons), 4.37 (s, benzyl CH₂), and 4.75 (bs, NH) . Comparing spectral data with literature or derivatives (e.g., 4-bromo-3,5-dichloroaniline ) ensures accuracy. Discrepancies in NH proton signals may indicate impurities or tautomerization.
Advanced Research Questions
Q. What mechanistic insights govern the regioselective functionalization of this compound in cross-coupling reactions?
Methodological Answer: The electron-withdrawing chloro groups at the 3,5-positions direct electrophilic substitution to the para position. Palladium-catalyzed C–H activation (e.g., Pd/S,O-ligand systems) can enable para-selective olefination or arylation, as demonstrated in similar aniline derivatives . Researchers should optimize ligand choice (e.g., bidentate ligands for stability) and monitor reaction progress via LC-MS to detect intermediates.
Data Contradiction Note:
Conflicting yields may arise from solvent polarity (e.g., DMF vs. toluene) or competing ortho/meta pathways. For example, steric hindrance from the benzylidene group could suppress ortho functionalization.
Q. How does this compound behave in environmental degradation studies?
Methodological Answer: 3,5-Dichloroaniline derivatives are persistent metabolites of pesticides (e.g., procymidone) and can be tracked via LC-QTOF-MS . To assess degradation pathways:
Hydrolysis : Conduct pH-dependent studies (pH 5–9) at 25°C.
Photolysis : Exclude light or use UV lamps (λ = 254 nm) to simulate sunlight.
Microbial degradation : Use soil/water microcosms and monitor via GC-ECD or GC-MS .
Key Findings Table:
| Degradation Pathway | Half-Life (Days) | Major Metabolites | Analytical Method | Reference |
|---|---|---|---|---|
| Hydrolysis (pH 7) | >30 | Stable | LC-QTOF-MS | |
| Photolysis (UV) | 5–7 | Dechlorinated products | GC-MS |
Q. What strategies resolve contradictions in catalytic activity data for this compound-based ligands?
Methodological Answer: Discrepancies in catalytic performance (e.g., turnover frequency) may stem from:
- Ligand purity : Use HPLC (≥95% purity) to eliminate impurities .
- Solvent effects : Compare polar (acetonitrile) vs. nonpolar (toluene) solvents.
- Substrate scope : Test with electron-rich/electron-deficient partners.
For example, Pd complexes of dichloroaniline derivatives showed variable activity in C–H activation due to steric effects from the benzylidene group .
Q. Can this compound serve as a precursor for bioactive molecules?
Methodological Answer: Yes. The compound’s dichloro and imine groups enable derivatization into sulfonamides or heterocycles. For instance:
React with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in dichloromethane (DCM) with triethylamine (TEA) to form sulfonamide derivatives .
Cyclize with thiourea to yield benzothiazoles, which are screened for antimicrobial activity .
Synthetic Example:
| Reaction | Conditions | Yield | Application | Reference |
|---|---|---|---|---|
| Sulfonylation | TEA, DCM, 25°C | 75% | Enzyme inhibition assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
